molecular formula C5H13NO4S B8598577 1-Propanesulfonic acid, 3-[(2-hydroxyethyl)amino]- CAS No. 1119-23-9

1-Propanesulfonic acid, 3-[(2-hydroxyethyl)amino]-

Cat. No. B8598577
Key on ui cas rn: 1119-23-9
M. Wt: 183.23 g/mol
InChI Key: WRKNMMSOYSGPCZ-UHFFFAOYSA-N
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Patent
US04029638

Procedure details

N-(β-hydroxyethyl)-3-aminopropanesulfonic acid, ##STR9## was prepared as follows: 366 parts ethanolamine and 1000 parts methanol were cooled to 10° C. in a three-necked, round-bottom flask which was fitted with a stirring bar, thermometer, and a dropping funnel. 244 parts propane sultone dissolved in 1000 parts methanol were added via the dropping funnel at such a rate that the flask temperature did not increase above 20° C. After the addition was completed, the contents of the flask were stirred for two hours, concentrated to a thick slurry, and then added to 2400 parts isopropyl alcohol. The resulting solid was filtered, rinsed with 500 parts isopropyl alcohol and dried to give 240 parts of the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].[CH2:5]1[S:9](=[O:11])(=[O:10])[O:8][CH2:7][CH2:6]1>CO>[OH:2][CH2:1][CH2:3][NH:4][CH2:7][CH2:6][CH2:5][S:9]([OH:11])(=[O:10])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOS1(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the contents of the flask were stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was fitted with a stirring bar
ADDITION
Type
ADDITION
Details
were added via the dropping funnel at such a rate that the flask temperature
TEMPERATURE
Type
TEMPERATURE
Details
did not increase above 20° C
ADDITION
Type
ADDITION
Details
After the addition
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a thick slurry
ADDITION
Type
ADDITION
Details
added to 2400 parts isopropyl alcohol
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
rinsed with 500 parts isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCCNCCCS(=O)(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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